3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 890632-13-0
Cat. No.: VC4299970
Molecular Formula: C23H24N4O3
Molecular Weight: 404.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890632-13-0 |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.47 |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C23H24N4O3/c1-14-11-21(25-17-7-6-8-18(13-17)28-3)27-23(24-14)22(15(2)26-27)16-9-10-19(29-4)20(12-16)30-5/h6-13,25H,1-5H3 |
| Standard InChI Key | FJANPTMLIPPULK-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7. Critical structural elements include:
-
Position 3: 3,4-Dimethoxyphenyl group
-
Position 7: N-linked 3-methoxyphenylamine
-
Positions 2 and 5: Methyl groups
This configuration creates a planar aromatic system with three distinct electronic environments, as evidenced by computational modeling studies .
Key Physicochemical Data
The methoxy groups at positions 3, 4, and 3' contribute to enhanced lipid solubility compared to non-substituted analogs, while maintaining sufficient aqueous solubility for biological activity.
Synthetic Methodologies
Core Synthesis Strategies
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed through cyclocondensation reactions. A representative synthesis involves:
-
Formation of Pyrimidine Ring:
-
N-Arylation at Position 7:
-
Buchwald-Hartwig coupling with 3-methoxyaniline
-
Catalyst: Pd(OAc)₂/Xantphos system
-
Yield: 68-72%
-
-
Functionalization at Position 3:
Optimization Challenges
Key synthetic hurdles include:
-
Regioselective control during cyclization (avoiding [1,5-a] vs [1,5-b] isomers)
-
Preventing demethylation of methoxy groups under basic conditions
-
Purification challenges due to similar polarity of byproducts
Recent advances utilize microfluidic reactors to improve reaction consistency, achieving >95% purity post-crystallization .
Biological Activity Profile
Enzymatic Inhibition
The compound demonstrates nanomolar affinity for lipid kinases, particularly phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ):
| Target | IC₅₀ (nM) | Assay Type | Source |
|---|---|---|---|
| PI4KIIIβ | 42 ± 3.1 | Fluorescent ADP-Glo™ | |
| PI3Kα | >10,000 | Radioisotropic | |
| mTOR | 2,340 | FRET-based |
Structural analysis reveals critical interactions:
-
Methoxy groups form hydrogen bonds with Glu⁷⁸⁹ and Asp⁸³² residues
-
Pyrimidine N1 participates in π-cation interaction with Lys⁶⁴⁷
Antiviral Activity
In cell-based assays against (+)ssRNA viruses:
| Virus | EC₅₀ (μM) | Selectivity Index |
|---|---|---|
| Hepatitis C (HCV) | 0.89 | >112 |
| Dengue (DENV-2) | 1.24 | 89 |
| Chikungunya (CHIKV) | 2.15 | 42 |
Mechanistic studies indicate disruption of viral replication complexes through PI4P lipid pool depletion .
Pharmacological Considerations
ADME Profile
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 92.4% ± 1.2 | Equilibrium dialysis |
| Metabolic Stability | t₁/₂ = 64 min (human liver microsomes) | LC-MS/MS |
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s | Bidirectional assay |
| CYP Inhibition | 3A4 (IC₅₀ = 12.3 μM) | Fluorogenic assay |
The extensive methoxy substitution pattern reduces first-pass metabolism compared to hydroxylated analogs.
Toxicity Screening
| Assay | Result | Concentration |
|---|---|---|
| hERG Inhibition | IC₅₀ = 18.7 μM | Patch-clamp |
| Ames Test | Negative (≤100 μg/plate) | TA98/TA100 strains |
| Micronucleus (in vitro) | 3.2% aberrant cells | 10 μM, 24 hr |
Cardiotoxicity risk remains manageable within projected therapeutic windows .
Comparative Analysis with Structural Analogs
Modifications at key positions significantly impact biological activity:
| Position | Modification | PI4KIIIβ IC₅₀ (nM) | Antiviral EC₅₀ (μM) |
|---|---|---|---|
| 3-Ph | 3,4-DiOMe vs 4-OMe | 42 vs 89 | 0.89 vs 1.45 |
| 7-NH | 3-OMePh vs 4-OMePh | 42 vs 67 | 0.89 vs 1.12 |
| 2-Me | Me vs H | 42 vs 210 | 0.89 vs 2.89 |
The 3,4-dimethoxy configuration enhances target engagement through additional hydrophobic interactions in the PI4KIIIβ binding pocket .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume